![molecular formula C12H21N5 B2870979 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923191-50-8](/img/structure/B2870979.png)
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo-pyrazine derivatives involves a single-step reaction . All the synthesized compounds were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
Triazole compounds, including “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Chemical Reactions Analysis
The chemical reactions involving triazoles are complex and can lead to a variety of products . The reactions are often influenced by the presence of different substituents on the triazole ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Triazoloazepine derivatives: have been recognized for their potential as antimicrobial agents. Research indicates that certain compounds within this class exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . For example, specific derivatives have shown effectiveness comparable to first-line antibacterial agents like ampicillin, highlighting their potential in addressing infectious diseases and microbial resistance.
Leishmanicidal Activity
These compounds have also demonstrated significant potential as leishmanicidal agents . Studies have explored the encapsulation of triazoloazepine derivatives in polymeric microparticles/nanoparticles to enhance their activity against the parasite Leishmania . This application is particularly relevant in the development of new treatments for leishmaniasis.
Anticancer Research
In the realm of oncology, triazoloazepine derivatives have been evaluated for their anticancer properties . They have been used to design inhibitors targeting specific cancer-related pathways, such as c-Met/VEGFR-2 kinases . These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, making them valuable in the search for novel cancer therapies.
Kinase Inhibition
The structural motif of triazoloazepine is conducive to kinase inhibition , which is crucial in regulating cellular processes. Derivatives of this compound have been synthesized and tested for their ability to inhibit kinases, which play a pivotal role in cell signaling and are often implicated in diseases when dysregulated .
Pharmacological Applications
In pharmacology, triazoloazepine derivatives are of interest due to their broad biological activities . They have been associated with antimicrobial, analgesic, anti-inflammatory, and anticonvulsant activities, among others. Their incorporation into new drugs could lead to treatments with improved efficacy and reduced side effects .
Biochemical Research
These compounds are also significant in biochemical research , where they are used to study the interaction of small molecules with biological macromolecules. The triazoloazepine core can be essential in understanding the biochemical pathways and assisting in the design of molecules with desired biological activities .
Wirkmechanismus
Target of Action
The compound “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” has been found to interact with several targets. It has shown potential as an antibacterial agent, with activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has been identified as a potential c-Met kinase inhibitor , which could have implications for cancer treatment.
Mode of Action
The compound interacts with its targets in a way that inhibits their function. For instance, as a potential c-Met kinase inhibitor, it may prevent the activation of the c-Met pathway, which is often overactive in various types of cancer .
Biochemical Pathways
The compound’s interaction with c-Met kinase suggests that it affects the c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration, among other processes. By inhibiting c-Met kinase, the compound could potentially disrupt these processes, thereby inhibiting the growth and spread of cancer cells .
Result of Action
The compound’s action results in the inhibition of its targets, leading to potential therapeutic effects. For instance, its antibacterial activity could help combat bacterial infections , while its c-Met kinase inhibition could potentially slow the growth and spread of cancer cells .
Zukünftige Richtungen
The future directions for research on “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-4-11-14-15-12(17(11)7-3-1)10-16-8-5-13-6-9-16/h13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKNYLXCXMUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

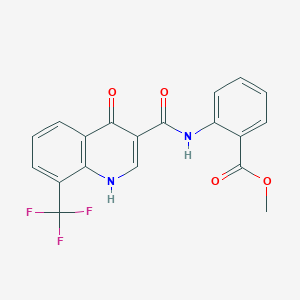

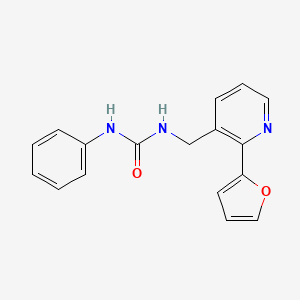
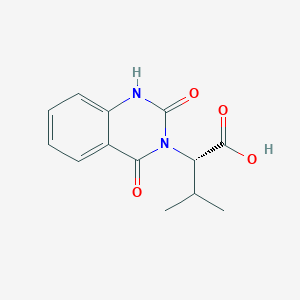
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)
![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)
![4-[2-(4-Bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)
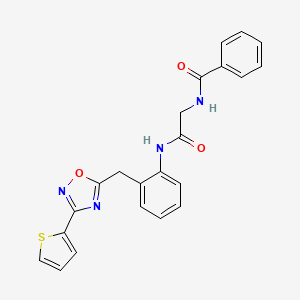
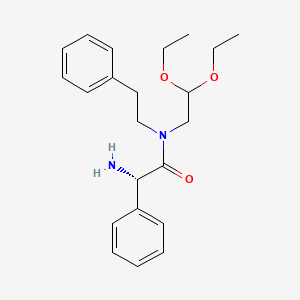

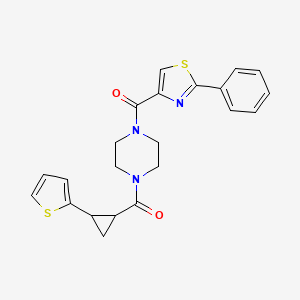
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)